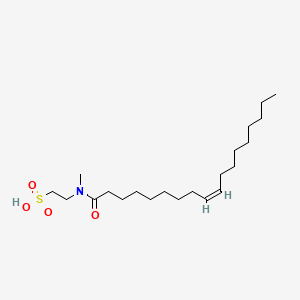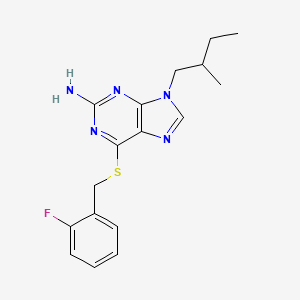
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a fluorobenzylthio group and a methylbutyl side chain attached to the purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine typically involves multiple steps, starting with the preparation of the purine core. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a fluorobenzyl halide under basic conditions.
Attachment of the Methylbutyl Side Chain: The methylbutyl side chain is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the purine core in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group may enhance binding affinity to these targets, while the purine core can modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Benzylthio-9-(2-methylbutyl)-9H-purin-2-amine: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
6-((2-Chlorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and interactions.
Uniqueness
The presence of the fluorobenzylthio group in 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research applications.
Properties
CAS No. |
2803-90-9 |
|---|---|
Molecular Formula |
C17H20FN5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-9-(2-methylbutyl)purin-2-amine |
InChI |
InChI=1S/C17H20FN5S/c1-3-11(2)8-23-10-20-14-15(23)21-17(19)22-16(14)24-9-12-6-4-5-7-13(12)18/h4-7,10-11H,3,8-9H2,1-2H3,(H2,19,21,22) |
InChI Key |
YDWYMSOOMCJVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



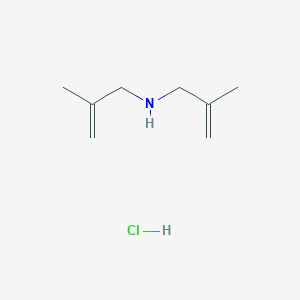
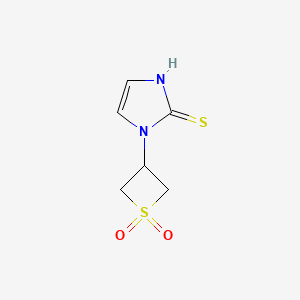
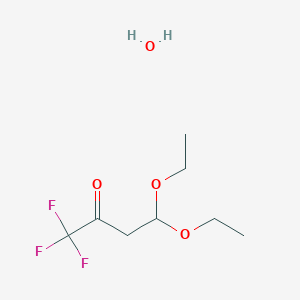
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
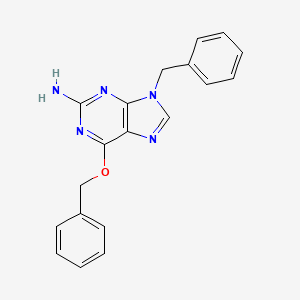
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
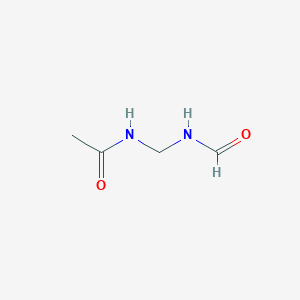
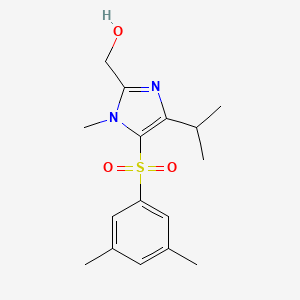
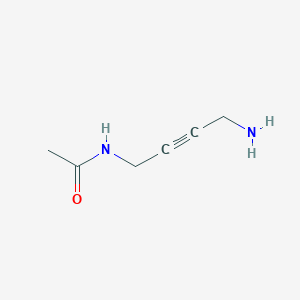
![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
